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molecular formula C6H5N3 B1284120 2-(Pyrimidin-2-yl)acetonitrile CAS No. 59566-45-9

2-(Pyrimidin-2-yl)acetonitrile

Cat. No. B1284120
M. Wt: 119.12 g/mol
InChI Key: LNWCUVURNLRARG-UHFFFAOYSA-N
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Patent
US04118567

Procedure details

A solution of 6.8 g. of 2-(chloromethyl)pyrimidine is added dropwise to a solution of 5.2 g. of sodium cyanide in 100 ml. of dimethylsulfoxide. The mixture is heated at 50° C. for 2 hours, then diluted with 150 ml. of 5% aqueous sodium carbonate solution and extracted with ether. The extract is dried and concentrated to give 2-(2-pyrimidyl)acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[C-:9]#[N:10].[Na+]>CS(C)=O>[N:4]1[CH:5]=[CH:6][CH:7]=[N:8][C:3]=1[CH2:2][C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with 150 ml
EXTRACTION
Type
EXTRACTION
Details
of 5% aqueous sodium carbonate solution and extracted with ether
CUSTOM
Type
CUSTOM
Details
The extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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